1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Overview
Description
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is a chemical compound with the molecular formula C10H9F3O2. It is characterized by the presence of trifluoromethyl and hydroxyphenyl groups attached to a butanone backbone.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Safety and Hazards
The safety information available indicates that 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 1,1,1-trifluoroacetone in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions. The reaction typically proceeds through a condensation mechanism, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)-2-butanone.
Reduction: Formation of 1,1,1-trifluoro-4-(4-hydroxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-(4-hydroxyphenyl)ethanone
- 1,1,1-Trifluoro-3-(4-hydroxyphenyl)propan-2-one
- 1,1,1-Trifluoro-4-(4-methoxyphenyl)butan-2-one
Uniqueness
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is unique due to the combination of its trifluoromethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAHUKOERNMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151943 | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117896-99-8 | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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